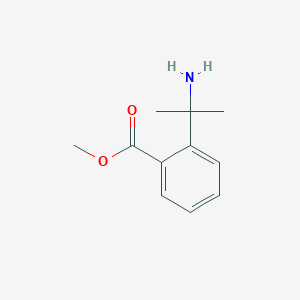![molecular formula C6H4BrClN4 B12959147 3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)
3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of bromine, chlorine, and methyl groups in its structure makes it a unique molecule with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Halogenation: The pyrazole ring is then subjected to bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation might produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1-methyl-pyrazolo[3,4-d]pyrimidine
- 6-Chloro-1-methyl-pyrazolo[3,4-d]pyrimidine
- 3,6-Dichloro-1-methyl-pyrazolo[3,4-d]pyrimidine
Uniqueness
3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to similar compounds with only one halogen atom.
Propiedades
Fórmula molecular |
C6H4BrClN4 |
|---|---|
Peso molecular |
247.48 g/mol |
Nombre IUPAC |
3-bromo-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4BrClN4/c1-12-5-3(4(7)11-12)2-9-6(8)10-5/h2H,1H3 |
Clave InChI |
PBOXTCITFFTZAB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=NC=C2C(=N1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
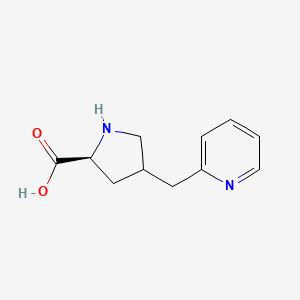
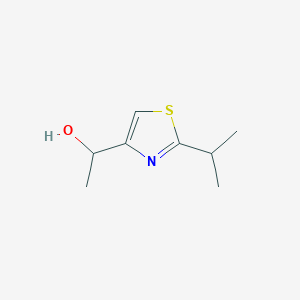

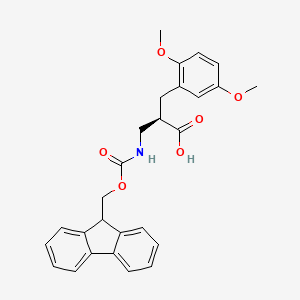

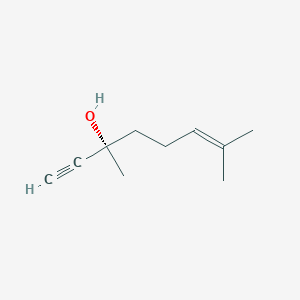
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)


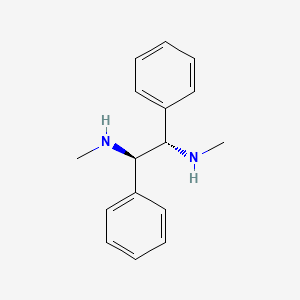

![(3aS,6S,6aS,8R,9aR,9bR)-8-Hydroxy-6,9a-dimethyl-3-methyleneoctahydroazuleno[4,5-b]furan-2,9(9aH,9bH)-dione](/img/structure/B12959130.png)
